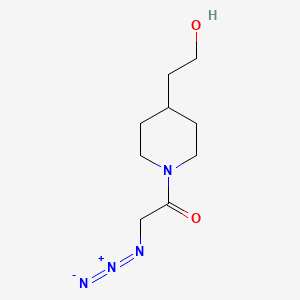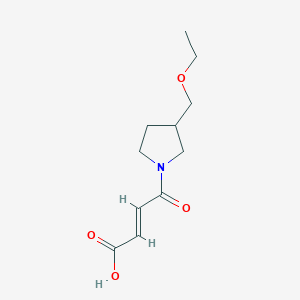
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole
Vue d'ensemble
Description
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole (1-2-AETP) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a versatile molecule with a unique structure, which makes it a valuable tool for researchers. 1-2-AETP has been used in various scientific studies and experiments, including those related to drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has been used in various scientific studies and experiments, including those related to drug development, biochemistry, and physiology. It has been used to study the effects of drug molecules on various biological processes, such as enzyme activity, gene expression, and cell proliferation. 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has also been used in the development of new drugs and drug delivery systems. In addition, it has been used to study the effects of various environmental factors, such as light and temperature, on biochemical and physiological processes.
Mécanisme D'action
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole is a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has been shown to inhibit the activity of several cytochrome P450 enzymes, including CYP2C9, CYP2C19, and CYP3A4. In addition, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has been shown to inhibit the activity of other enzymes, such as glutathione S-transferase and UDP-glucuronosyl transferase. The mechanism of action of 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole is not yet fully understood, but it is thought to involve the inhibition of the activity of these enzymes.
Biochemical and Physiological Effects
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as CYP2C9, CYP2C19, and CYP3A4. In addition, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has been shown to inhibit the activity of other enzymes, such as glutathione S-transferase and UDP-glucuronosyl transferase. 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has also been shown to have anti-inflammatory and antithrombotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole is a versatile molecule that has many advantages for use in laboratory experiments. It is a potent inhibitor of cytochrome P450 enzymes, which makes it useful for studying the effects of drugs on various biochemical and physiological processes. In addition, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole is relatively easy to synthesize and is available from a variety of sources. However, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has some limitations for use in laboratory experiments. For example, it is not as stable as some other compounds, which can make it difficult to store and use in experiments. In addition, 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole can be toxic in high concentrations, so it must be handled with care.
Orientations Futures
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole has a wide range of potential applications in the scientific research field. Future research could focus on the development of new drugs and drug delivery systems based on 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole. In addition, further research could explore the effects of 1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole on various biochemical and physiological processes, such as enzyme activity, gene expression, and cell proliferation. Finally, research could be conducted to
Propriétés
IUPAC Name |
1-(2-azidoethyl)-4-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c10-13-11-3-4-14-7-8(6-12-14)9-2-1-5-15-9/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPIRJAERFTFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-4-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















